molecular formula C6H11BLiNO4 B13704324 Lithium trimethoxy(oxazol-2-yl)borate

Lithium trimethoxy(oxazol-2-yl)borate

Cat. No.: B13704324
M. Wt: 178.9 g/mol
InChI Key: RXPHSUUXNGRCLJ-UHFFFAOYSA-N
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Description

Lithium trimethoxy(oxazol-2-yl)borate is a lithium borate salt featuring an oxazole heterocycle as part of its anion structure. The oxazole ring introduces electron-withdrawing and coordination properties, which may influence its solubility, thermal stability, and electrochemical behavior in applications such as lithium-ion battery electrolytes or synthetic chemistry .

Properties

Molecular Formula

C6H11BLiNO4

Molecular Weight

178.9 g/mol

IUPAC Name

lithium;trimethoxy(1,3-oxazol-2-yl)boranuide

InChI

InChI=1S/C6H11BNO4.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1

InChI Key

RXPHSUUXNGRCLJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CO1)(OC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trimethoxy(oxazol-2-yl)borate typically involves the reaction of oxazole derivatives with boron-containing reagents under controlled conditions. One common method includes the reaction of oxazol-2-ylboronic acid with lithium methoxide in an anhydrous solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Lithium trimethoxy(oxazol-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Comparison with Similar Lithium Borate Salts

Structural and Functional Comparisons
Compound Key Structural Features Primary Applications
Lithium trimethoxy(oxazol-2-yl)borate Borate anion with oxazol-2-yl and methoxy substituents. Potential electrolyte additive; synthetic precursor (inferred)
LiBOB (lithium bis(oxalato)borate) Borate anion coordinated to two oxalate ligands. High-voltage battery electrolytes, thermal stabilization
LiDFOB (lithium difluoro(oxalato)borate) Hybrid structure with one oxalate and two fluorine ligands. Improved thermal stability vs. LiBOB; SEI formation in batteries
Lithium trimethoxy(thiazol-2-yl)borate Thiazole ring instead of oxazole; sulfur atom enhances polarizability. Unclear; likely niche synthetic or electrochemical roles

Key Observations :

  • Oxazole vs. Thiazole : The oxazole ring in this compound contains oxygen and nitrogen, offering moderate electron-withdrawing effects. In contrast, the sulfur in thiazole (its thiazolyl analog) may improve solubility in polar solvents .
  • Coordination Ability: Both LiBOB and LiDFOB utilize oxalate groups for strong Li⁺ coordination, enhancing ionic conductivity.
Electrochemical and Thermal Performance
Property This compound LiBOB LiDFOB LiTFSI
Thermal Stability Likely moderate (no direct data) High (>300°C) High (>200°C) Moderate (~150°C)
Solubility in Carbonates Unknown; oxazole may limit solubility Low (improves with EC) Moderate High
Ionic Conductivity Presumed low (weak anion mobility) Low (high viscosity) Moderate Very high
SEI Formation Not studied Effective Superior to LiBOB Poor (corrosive)

Notes:

  • Thermal Stability : LiDFOB and LiBOB outperform conventional salts like LiPF6 due to borate-oxalate frameworks. The oxazolyl derivative’s stability remains unverified but may be inferior due to organic substituents .
  • Electrolyte Compatibility : LiTFSI and LiFSI excel in conductivity but corrode aluminum current collectors. The target compound’s borate-oxazole structure might mitigate corrosion but sacrifice conductivity .

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